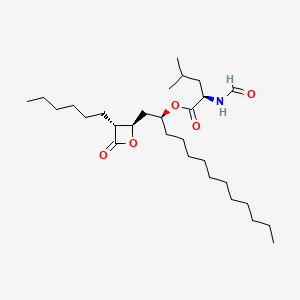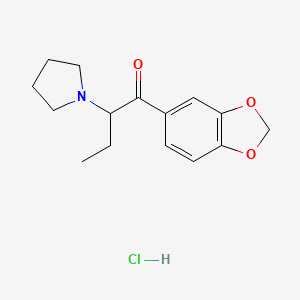
20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
Overview
Description
Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is the N-methyl-D-aspartate receptor (NMDA) , γ-Aminobutyric acid type A (GABAA) , and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . These receptors play a crucial role in neurotransmission and synaptic plasticity in the central nervous system.
Mode of Action
This compound interacts with its targets by stimulating these receptors. It also activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel . This interaction leads to changes in the intracellular calcium concentration, which can affect various cellular processes.
Biochemical Pathways
The compound’s action on the NMDA, GABAA, and AMPA-kainate receptors influences several biochemical pathways. One of the key pathways affected is the AKT/GSK3β signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism.
Pharmacokinetics
It’s known that the compound is used for proteomics research , suggesting that it may have good bioavailability.
Result of Action
The stimulation of the NMDA, GABAA, and AMPA-kainate receptors, and the activation of the TRPM3 channel by this compound, can lead to various molecular and cellular effects. For instance, it has been reported to improve schizophrenia and behavioral anomalies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it’s used in brain perfusion experiments, drug delivery research, and neuroscience research , suggesting that the compound’s action can be influenced by the brain environment and the presence of other drugs.
Biochemical Analysis
Biochemical Properties
20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates NMDA receptor responses to exogenously applied glutamate . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the transient receptor potential melastatin 3 (TRPM3), which plays a crucial role in cellular calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates NMDA receptor responses, which are critical for synaptic plasticity and memory function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the oxidation of primary alcohols to aldehydes, followed by further oxidation to form the desired compound . Another approach involves the ozonization of alkenes, which is then followed by oxidative cleavage to yield Compound 20 .
Industrial Production Methods
In industrial settings, the production of Compound 20 often employs large-scale oxidation processes using reagents such as chromium trioxide or potassium permanganate. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Compound 20 undergoes several types of chemical reactions, including:
Substitution: Compound 20 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Solvents: Common solvents include water, ethanol, and acetone, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions include primary alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Compound 20 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Compound 21: Similar in structure but differs in its reactivity and stability.
Compound 22: Shares some functional groups with Compound 20 but has different applications and properties.
Uniqueness
What sets Compound 20 apart from its similar counterparts is its unique combination of stability and reactivity, making it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKPXOMJAHGBHE-KRTOWHFASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747635 | |
| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131320-06-4 | |
| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)



![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)









